molecular formula C17H18ClN B028097 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine CAS No. 16036-79-6

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine

Cat. No. B028097
CAS RN: 16036-79-6
M. Wt: 271.8 g/mol
InChI Key: BXMXGIZWHZIJPA-UHFFFAOYSA-N
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Description

“5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is a dibenzazepine derivative . It is used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents . The molecular formula is C17H18ClN .


Molecular Structure Analysis

The molecular structure of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” consists of 17 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 305.0738049 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is 299.79 or 306.2 g/mol depending on the specific form of the compound. Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.

Scientific Research Applications

Neurology Research

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine is utilized as a reference standard in neurology research. It serves as a chemical foundation for developing compounds that can be used to study neurological pathways and disorders .

Pain Management

This compound is a precursor in synthesizing various agents for pain management. Its structure allows for modifications that can lead to the development of new analgesics, potentially offering alternative pain relief options .

Anti-inflammatory Treatments

In the field of anti-inflammatory research, 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine is used to create derivatives that can be tested for their efficacy in reducing inflammation, which is a common symptom in many diseases .

Psychopharmacology

The dibenzazepine derivative is significant in psychopharmacology for synthesizing various psychopharmacological agents. These synthesized compounds can be used to explore treatments for psychiatric disorders .

Chemical Synthesis

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine plays a role in chemical synthesis, particularly in the formation of complex organic compounds. It’s used as a building block in the synthesis of more intricate molecules that have diverse applications in medicinal chemistry .

Proteomics Research

As a product for proteomics research, this compound is used to understand protein interactions and functions. It can be a part of the process to identify potential targets for new drugs or to understand the molecular basis of diseases .

properties

IUPAC Name

11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMXGIZWHZIJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301700
Record name 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine

CAS RN

16036-79-6
Record name NSC145945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-1-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)-1-propanone (14.0 g, 0.044 mol) in tetrahydrofuran (150 ml) at 0° C., sodium borohydride (6.66 g, 0.176 mol) was added, followed by dropwise addition of glacial acetic acid (10.0 ml). The resulting mixture was stirred at room temperature overnight and then heated at reflux temperature for 2 h. More sodium borohydride (6.50 g, 172 mmol) and then borontrifluoride diethyl etherate (20.0 ml, 0.163 mol) were added and heating at reflux temperature was continued for 20 h. Water (350 ml) was cautiously added and the phases were separated. The aqueous phase was extracted with toluene (3×100 ml). The combined organic phases were washed with brine (3×100 ml), dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (100 g) using a gradient of heptane and ethyl acetate (10:0→10:2), to give 4.58 g (38%) of 5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine as an oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.66 g
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reactant
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150 mL
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solvent
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10 mL
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reactant
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6.5 g
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reactant
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[Compound]
Name
borontrifluoride diethyl
Quantity
20 mL
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reactant
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Quantity
350 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 10,11-dihydro-5H-dibenz[b,f]azepine (19.5 gms.; 0.10 moles) in dry ether was added to a solution of 7.7 gms. (0.12 mole) of butyl lithium in hexane. The stirred solution was warmed for approximately one hour and then 31.0 gms. (0.20 mole) of bromopropylchloride in ether was added and the resulting mixture heated at reflux for 16 hours. Aliquot analysis showed no reaction had taken place. Approximately one liter of toluene was added to the reaction mixture, lower boiling solvents were removed by distillation and the reaction mixture heated at reflux with stirring for 12 hours. On working up the reaction mixture, there was obtained 7.0 gms. of 5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine which distilled at 150°-153°C. (0.03 mm.). An additional 6.0 gms. of impure material which contained approximately 15% of unreacted 10,11-dihydro-5H-dibenz[b,f]azepine was obtained which distilled at 140°-150°C. (0.03 mm.).
Quantity
19.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0.12 mol
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reactant
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0.2 mol
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reactant
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Quantity
0 (± 1) mol
Type
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1 L
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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